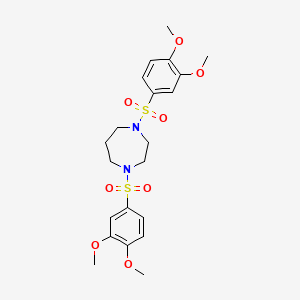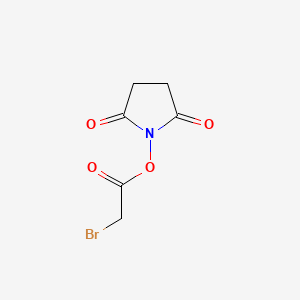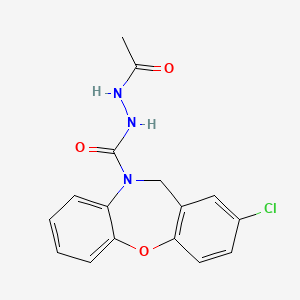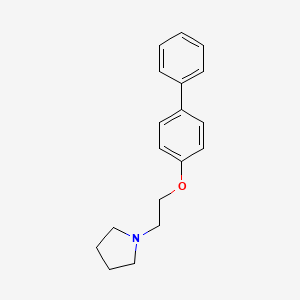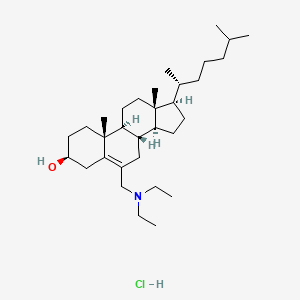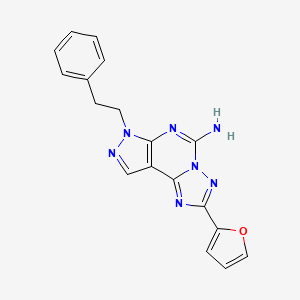
SCH 58261
描述
SCH 58261: 是一种化学化合物,以其对腺苷受体 A2A 的强效和选择性拮抗作用而闻名。 这种化合物因其潜在的治疗应用而被广泛研究,特别是在治疗帕金森病等神经系统疾病方面 。 This compound 的化学结构是 5-氨基-7-(2-苯乙基)-2-(2-呋喃基)-吡唑并[4,3-e]-1,2,4-三唑并[1,5-c]嘧啶 .
科学研究应用
作用机制
SCH 58261 通过选择性地结合并拮抗腺苷受体 A2A 来发挥其作用。这种受体参与各种生理过程,包括神经传递和炎症。 通过阻断 A2A 受体,this compound 可以调节这些过程,从而导致其观察到的神经保护和抗炎作用 。 涉及的分子靶点和途径包括抑制环腺苷单磷酸 (cAMP) 信号传导和调节多巴胺释放 .
生化分析
Biochemical Properties
Sch 58261 is a highly selective A2A receptor antagonist . It has Ki values of 1-2 nM at A2A receptors, indicating its high affinity for these receptors . It interacts with the A2A receptors, blocking their activity and thereby influencing biochemical reactions .
Cellular Effects
This compound has been shown to have therapeutic effects in animal models of Parkinson’s disease and elicits locomotor sensitization . It acts as a potent and selective antagonist for the adenosine receptor A2A, with more than 50x selectivity for A2A over other adenosine receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a potent and selective antagonist for the adenosine receptor A2A . It binds to these receptors, blocking their activity and thereby influencing cellular function .
Temporal Effects in Laboratory Settings
In vitro microsomal metabolic stability studies have shown that this compound is greatly affected by hepatic metabolism . The extrapolated hepatic clearance value of this compound was 39.97 mL/min/kg, indicating that the drug is greatly affected by hepatic metabolism .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models of Parkinson’s disease . It has been shown to have therapeutic effects in these models, and these effects are observed at different dosages .
Metabolic Pathways
In vitro microsomal metabolite identification studies have revealed that metabolites of this compound produce oxidized and ketone-formed metabolites via metabolic enzymes in the liver .
Transport and Distribution
After oral administration of this compound, a significant amount of the drug was excreted in feces . This suggests that the drug is not absorbed well in the body after oral administration .
Subcellular Localization
Given its role as an antagonist for the adenosine receptor A2A, it is likely that it is localized in the areas where these receptors are present .
准备方法
合成路线和反应条件: : SCH 58261 的合成涉及多个步骤,从市售的起始原料开始反应条件通常包括使用强碱和高温来促进三唑环体系的形成 .
工业生产方法: : this compound 的工业生产可能涉及优化合成路线,以最大限度地提高产率和纯度。 这可能包括使用连续流动反应器更精确地控制反应条件,并减少副产物的形成 .
化学反应分析
反应类型: : SCH 58261 会经历各种化学反应,包括:
氧化: 该化合物可以被氧化成各种氧化衍生物。
还原: 还原反应可用于修饰分子上的官能团。
取代: 取代反应可用于将不同的取代基引入核心结构.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 取代反应通常涉及使用卤化剂和亲核试剂.
主要产物: : 这些反应产生的主要产物取决于所用试剂和条件。 例如,氧化可以导致形成酮或羧酸,而还原可以产生醇或胺 .
相似化合物的比较
SCH 58261 通常与其他腺苷受体拮抗剂进行比较,例如:
CGS 15943: 另一种具有类似选择性但不同化学结构的强效 A2A 受体拮抗剂.
ZM 241385: 一种具有不同结合特征和药代动力学特性的选择性 A2A 受体拮抗剂.
依斯替菲林 (KW-6002): 一种用于治疗帕金森病的临床批准的 A2A 受体拮抗剂.
独特之处: : this compound 独特之处在于其对 A2A 受体的高选择性,与其他腺苷受体亚型几乎没有相互作用。 这种选择性使其成为研究 A2A 受体在各种生理和病理过程中的特定作用的宝贵工具 .
属性
IUPAC Name |
4-(furan-2-yl)-10-(2-phenylethyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O/c19-18-22-16-13(11-20-24(16)9-8-12-5-2-1-3-6-12)17-21-15(23-25(17)18)14-7-4-10-26-14/h1-7,10-11H,8-9H2,(H2,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLPKQYUXOEJIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166799 | |
| Record name | 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160098-96-4 | |
| Record name | 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160098-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sch 58261 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160098964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCH 58261 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SCH-58261 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4309023MAH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of SCH 58261?
A: this compound acts as a potent and selective antagonist of the adenosine A2A receptor (A2AR). [, , , , , , , ]
Q2: How does this compound interact with the adenosine A2A receptor?
A: this compound binds with high affinity to the A2AR, preventing the binding of adenosine and other agonists. This interaction is competitive, as demonstrated by binding studies and functional assays. [, , , , , , , , ]
Q3: What are the downstream effects of A2AR antagonism by this compound?
A3: Blockade of A2ARs by this compound leads to various downstream effects, including:
- Increased locomotor activity: This is likely due to its interaction with dopaminergic pathways in the striatum, where A2ARs normally inhibit dopamine release. [, , , ]
- Neuroprotection: this compound has shown neuroprotective effects in various models of neurological disorders, potentially through mechanisms involving reduced glutamate release, inhibition of neuroinflammation, and modulation of oxidative stress parameters. [, , , , , , ]
- Cardiovascular effects: this compound can modulate cardiovascular function, primarily by antagonizing the vasodilatory effects of adenosine mediated by A2ARs. This can lead to slight increases in blood pressure and heart rate, particularly at higher doses. [, ]
- Anti-inflammatory effects: Studies suggest that this compound might exert anti-inflammatory effects, possibly through modulation of cytokine release and glial cell activation. [, , ]
Q4: Does this compound affect glutamate release?
A: Yes, this compound has been shown to modulate glutamate release in the striatum. Interestingly, the direction of this modulation appears to be age-dependent. In young rats, this compound decreases glutamate outflow, while in aged rats, it increases glutamate outflow. [] This suggests that the adenosine system's role in regulating glutamate release may change with age.
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C19H16N6O and a molecular weight of 344.38 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A: Although detailed spectroscopic data is not provided in the provided abstracts, the synthesis of tritium-labeled this compound ([3H]this compound) has been described, indicating the use of techniques like HPLC and the determination of specific activity (68.6 Ci/mmol). []
Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A: Research suggests that this compound is significantly metabolized in the liver, potentially limiting its oral bioavailability. The primary metabolic pathways involve oxidation and ketone formation. A considerable portion of the drug is excreted in feces, indicating poor absorption after oral administration. []
Q8: What in vitro models have been used to study the effects of this compound?
A8: In vitro studies have utilized various models, including:
- Rat striatal membranes: To assess binding affinity and selectivity for A2AR. [, , , ]
- Porcine coronary arteries: To investigate the antagonist properties of this compound on A2AR-mediated vasorelaxation. [, ]
- Human platelets: To characterize A2AR binding and functional responses, such as adenylate cyclase stimulation and platelet aggregation inhibition. []
- Primary striatal cultures: To evaluate the effects of this compound on intracellular calcium levels following quinolinic acid exposure. []
Q9: What animal models have been used to study the effects of this compound?
A9: Various animal models have been employed to study this compound, including:
- Unilateral 6-hydroxydopamine (6-OHDA) lesioned rats: This model mimics Parkinson's disease and has been used to investigate the effects of this compound on motor behavior, L-DOPA-induced turning behavior, and potential neuroprotective effects. [, , , , , ]
- Rats with kainic acid (KA)-induced seizures: This model has been used to study the neuroprotective potential of this compound against excitotoxicity and seizure activity. [, ]
- Mice with collagen-induced arthritis (CIA): This model was used to investigate the anti-inflammatory effects of this compound on synovitis and osteoclastogenesis. [, ]
- Rats subjected to global cerebral ischemia-reperfusion (IR): This model has been used to assess the neuroprotective effects of this compound on cognitive impairment, motor function, and hippocampal damage following IR injury. [, ]
- Rats subjected to middle cerebral artery occlusion (MCAO): This model mimics stroke and has been used to investigate the neuroprotective effects of this compound on infarct volume and c-fos expression. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


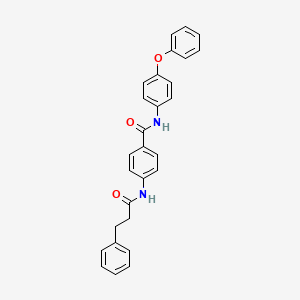
![2,6-dichloro-N-[4-chloro-3-(2-dimethylaminoethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1680839.png)
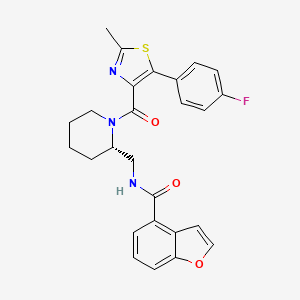
![6-[[1-[2-(2-methylquinolin-5-yl)oxyethyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1680841.png)
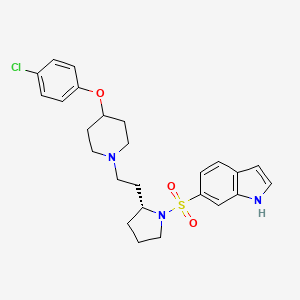
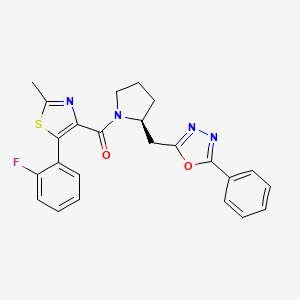
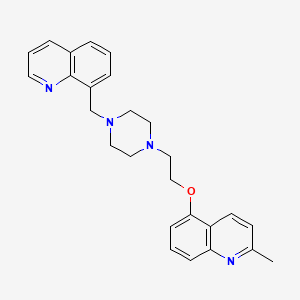
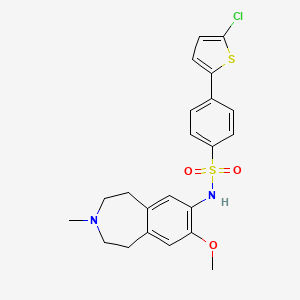
![N-(3-Aminopropyl)-N-[(1r)-1-(3-Benzyl-7-Chloro-4-Oxo-4h-Chromen-2-Yl)-2-Methylpropyl]-4-Methylbenzamide](/img/structure/B1680848.png)
